Methyl sinapate
Overview
Description
Methyl sinapate is a derivative of sinapic acid, which is a phenolic compound found in rapeseed lipids. It has been identified through spectrometric and chromatographic studies and is known for its presence in natural sunscreens . The compound has gained attention due to its photoprotective properties, which are essential in the context of UV radiation exposure and the need for improved sunscreen agents .
Synthesis Analysis
The synthesis of methyl sinapate has been explored in various studies. For instance, oxidative coupling of methyl (E)-sinapate with a syringyl lignin model compound using hydrogen peroxide catalyzed by horseradish peroxidase has been reported. This reaction leads to the formation of a novel type of cyclohexadienone spiro compound . Additionally, the oxidative dimerization of methyl (E)-sinapate with ferric chloride in aqueous acetone has been studied, yielding various dimeric products .
Molecular Structure Analysis
The molecular structure of methyl sinapate has been characterized by techniques such as LC/DAD-MS and NMR. The compound's structure is influenced by its interactions with other molecules, such as sinapaldehyde, which can lead to the formation of new pigments through charge-transfer reaction pathways . The crystal structures of diastereoisomeric spiro dimers formed by the oxidative coupling of methyl sinapate have also been determined, showing some threo selectivity .
Chemical Reactions Analysis
Methyl sinapate undergoes various chemical reactions, including oxidative coupling and dimerization. The reaction with sinapaldehyde to form a bluish pigment is one such example, where the equilibrium forms of the compound in water at different pH values have been studied . The oxidative coupling with a syringyl lignin model compound and the subsequent acidolysis leading to a dimeric compound with a 1,2-diarylpropane structure is another example of its reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl sinapate have been extensively studied. Its photoprotective properties are attributed to the ability of its electronically excited states to undergo structural changes, which have been investigated using ZEKE-PFI spectroscopy. The adiabatic ionization energies of different conformers and the vibrational frequencies of low-frequency modes of the molecular ion in its electronic ground state have been determined . The anti-inflammatory action of methyl sinapate and its esters has also been evaluated, with isopentyle sinapate being the most potent and methyl sinapate being the least effective among the tested compounds .
Scientific Research Applications
Natural Sunscreen Agent
Methyl sinapate is recognized for its role as a natural sunscreen derivative, with research focusing on its excited-state dynamics and photochemical properties. Studies have investigated its potential as an improved UV filter, given its absorption and stability characteristics when exposed to ultraviolet radiation. This research could lead to the development of more effective sunscreen agents based on natural substances like methyl sinapate (Fan, Roeterdink, & Buma, 2020).
Anti-Inflammatory Properties
Investigations into the anti-inflammatory effects of methyl sinapate and its esters have been conducted using models like carrageenan-induced rat paw oedema. These studies provide insights into the potential therapeutic applications of methyl sinapate in treating inflammation (Chawla, Singh, Kumar, & Kumar, 1993).
Antioxidant Activity
Methyl sinapate has been identified in studies exploring its antioxidation properties, particularly in lipid oxidation systems. This research contributes to understanding how natural phenols like methyl sinapate can act as antioxidants in food components, potentially offering benefits for food preservation and health (Masuda, Akiyama, Takeda, Maekawa, & Sone, 2009).
Role in Plant Cell Wall Structure
Studies have also focused on the role of sinapate esters, including methyl sinapate, in the structure and function of plant cell walls. These compounds have been found in cereal dietary fibers and are believed to play a role in cross-linking polysaccharides, which is significant for plant growth and development (Bunzel, Ralph, Kim, Lu, Ralph, Marita, Hatfield, & Steinhart, 2003).
Photoprotection in Plants
Research into sinapate esters, including methyl sinapate, has examined their use in plants for photoprotection from ultraviolet radiation. This includes studies on the photochemistry and photodynamics of these compounds, which are important for understanding how plants protect themselves from UV damage (Horbury, Flourat, Greenough, Allais, & Stavros, 2018).
Safety And Hazards
properties
IUPAC Name |
methyl (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-15-9-6-8(4-5-11(13)17-3)7-10(16-2)12(9)14/h4-7,14H,1-3H3/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLPYWLKSLVYOI-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)/C=C/C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl sinapate | |
CAS RN |
20733-94-2 | |
Record name | Antithiamine factor | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020733942 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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